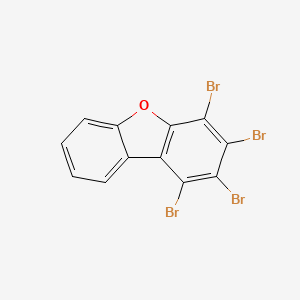

1,2,3,4-Tetrabromo-dibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

617707-58-1 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,2,3,4-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H |

InChI Key |

QLPZYYOHERFPKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br |

Origin of Product |

United States |

Environmental Transport, Distribution, and Transformation of Polybrominated Dibenzofurans

Atmospheric Transport and Depositionwa.govinchem.orgpops.intnih.govepa.gov

Once released into the atmosphere, PBDD/Fs, including 1,2,3,4-Tetrabromo-dibenzofuran, can travel long distances. pops.int Their journey through the air is influenced by whether they exist as a vapor or attached to particles.

Distribution between Particulate and Vapour Phasesinchem.orgpops.intnih.gov

The distribution of PBDD/Fs between the vapor and particulate phases in the atmosphere is largely dependent on their level of bromination. inchem.org Lower brominated PBDD/Fs tend to be found more in the gaseous phase, while higher brominated compounds are more likely to be associated with particulate matter. inchem.org For instance, in traffic-related air samples, PBDD/Fs with one or two bromine atoms were predominantly detected in the gaseous phase. inchem.org

In contrast, a study on the indoor air of a UK fire station found that the majority of decabromodiphenyl ether (decaBDE), a related brominated flame retardant, was associated with larger particles. service.gov.uk However, a small fraction was found in either the fine particulate fraction or the vapor phase, which could allow for longer-range transport. service.gov.uk

Long-range Atmospheric Transport Potentialswa.govmdpi.commdpi.com

The presence of PBDD/Fs in remote locations provides strong evidence of their potential for long-range atmospheric transport. pops.int For example, PBDD/Fs have been detected in the air in remote areas of Finland and over the ocean near Taiwan. pops.intpops.int In the study near Taiwan, only the more highly brominated PBDF congeners were found, suggesting that these are more stable during long-range transport. pops.int The detection of PBDD/Fs in pilot whales from the Faroe Islands and in environmental samples from Antarctica further supports their ability to travel far from their original sources. pops.int

The potential for long-range transport is influenced by a chemical's persistence in the atmosphere. envirocomp.com While modeling the long-range transport of compounds like decaBDE can be challenging, it is suggested that they can be transported over significant distances during dry periods when the removal by deposition is reduced. service.gov.uk

Aquatic and Sediment Distributioninchem.orgmdpi.com

PBDD/Fs that are deposited from the atmosphere or released directly into water bodies tend to accumulate in sediments. inchem.orgmdpi.com

Sediment as a Major Environmental Sinkmdpi.com

Sediments act as a primary sink for many persistent organic pollutants, including PBDD/Fs. wa.govnih.gov The analysis of sediment cores allows scientists to reconstruct the history of pollution, showing how concentrations of these compounds have changed over time. acs.orgwa.gov Studies of lake sediment cores have revealed the presence of PBDD/Fs, indicating their deposition and accumulation over many years. acs.org The seafloor is recognized as a major reservoir for another group of persistent pollutants, microplastics, which can also be transported through the atmosphere. nih.gov

Distribution in Water and Sediment Matricesinchem.orgmdpi.com

The distribution of PBDD/Fs between water and sediment is governed by their chemical properties. Due to their low water solubility and tendency to adsorb to organic matter, these compounds are found in higher concentrations in sediments compared to the overlying water. nih.gov The concentration of heavy metals in aquatic environments also shows a similar pattern, with higher levels typically found in the sediment. nih.govjournalcjast.commdpi.commdpi.com

A study of an e-waste recycling site in China found that PBDD/F concentrations were significantly higher in workshop dust and topsoils compared to surface sediment, indicating the direct impact of recycling activities on the immediate environment. researchgate.net However, the presence of these compounds in the sediment highlights their transport and eventual deposition in aquatic systems. researchgate.net

Terrestrial Environmental Compartmentalization (Soil and Sewage Sludge)inchem.orgmdpi.com

PBDD/Fs are also found in terrestrial environments, particularly in soil and sewage sludge. inchem.orgmdpi.com

The application of sewage sludge to agricultural land is a potential pathway for the introduction of PBDD/Fs and other contaminants into the soil. d-nb.infod-nb.infoslu.se Sewage sludge can contain a variety of pollutants, including heavy metals and organic compounds, which can then accumulate in the soil. mdpi.commdpi.com Studies have shown that soils amended with sewage sludge can have elevated concentrations of microplastics and other contaminants. slu.se

The concentration of PBDD/Fs in soil can vary depending on the proximity to sources. For example, high concentrations have been found in soils near e-waste recycling facilities. researchgate.net The mobility and bioavailability of these compounds in the soil can be influenced by factors such as soil type and organic matter content. nih.gov

Soil as a Significant Reservoir

Due to their hydrophobic nature and low water solubility, polybrominated dibenzofurans (PBDFs), including congeners like this compound, exhibit a strong tendency to adsorb to particulate matter. environment-agency.gov.ukccme.ca This property leads to their accumulation in soil and sediments, which act as major environmental sinks or reservoirs for these pollutants. environment-agency.gov.ukccme.ca Once released into the environment, such as through atmospheric deposition from combustion sources or the disposal of electronic waste, PBDFs persist in terrestrial and aquatic systems. aaqr.orgepa.gov

The large surface area and organic content of soil and associated dust provide a medium for the transport and long-term accumulation of these compounds. researchgate.net Studies on e-waste recycling facilities, a significant source of PBDFs, have revealed high concentrations in surrounding soils and workshop dust, confirming soil's role as a primary reservoir. researchgate.net For instance, total PBDD/F concentrations in soil samples from one e-waste recycling area ranged from 716 to 800,000 pg/g dry weight. researchgate.net While specific data for this compound is limited, the general behavior of the PBDF class indicates that it will partition strongly to soil and sediment. aaqr.orgenvironment-agency.gov.uk The persistence of these compounds in soil is high, with one report noting no significant degradation of PBDDs in soil kept in the dark, indicating poor degradability under such conditions. pops.int

Concentrations of Total PBDD/Fs in Environmental Samples from an E-waste Recycling Facility

| Sample Type | Concentration Range (pg/g dry weight) | Source |

|---|---|---|

| Workshop-Floor Dust | 89,600 - 143,000,000 | researchgate.net |

| Soil | 716 - 800,000 | researchgate.net |

| Electronic Shredder Residues | 392 - 18,500 | researchgate.net |

| Leaves | 113 - 818 | researchgate.net |

Environmental Transformation Processes

Once in the environment, this compound is subject to several transformation processes that dictate its ultimate fate and persistence. The primary pathways for environmental degradation are photochemical and microbial processes.

Photochemical degradation, or photolysis, is a key transformation process for PBDFs in the environment. researchgate.net When exposed to sunlight, particularly UV radiation, the carbon-bromine bonds in the molecule can break. diva-portal.org This process typically involves reductive debromination, where bromine atoms are sequentially removed and replaced with hydrogen atoms, leading to the formation of lower-brominated dibenzofurans. diva-portal.orgwho.int Studies on various PBDD/PBDF congeners have shown that the rate of decomposition is dependent on the bromine substitution pattern, with higher brominated congeners and those with laterally substituted bromines often exhibiting shorter half-lives. who.int

For example, the photolysis of other brominated flame retardants like polybrominated diphenyl ethers (PBDEs) is known to produce PBDFs. aaqr.orgdiva-portal.org The photolytic half-lives of PBDFs can vary significantly depending on the medium and conditions. In organic solutions exposed to sunlight, half-lives for tetrabromodibenzofuran (TBDF) have been estimated to be as short as 0.7 minutes. who.int However, in environments where sunlight is less direct, such as in water bodies or adsorbed to soil particles, these rates would be considerably slower. ias.ac.in For instance, the photolysis of 2,3,7,8-tetrachlorodibenzofuran (B131793) (a related compound) in lake water was enhanced compared to distilled water, suggesting that substances in natural waters can act as photosensitizers, accelerating degradation. ias.ac.incsbsju.edu In addition to debromination, cleavage of the ether bond (C-O cleavage) and hydroxylation can also occur, leading to the formation of polar degradation products like hydroxylated biphenyls. csbsju.edu

Estimated Photolytic Half-lives for PBDDs in Dodecane Solution

| Compound Class | Mean Half-life (hours) | Conditions | Source |

|---|---|---|---|

| Tetrabromodibenzo-p-dioxins (TetraBDDs) | 480 | Laboratory daylight, glass vials | who.int |

| Pentabromodibenzo-p-dioxins (PentaBDDs) | 150 | Laboratory daylight, glass vials | who.int |

Microbial activity plays a role in the breakdown of dibenzofurans and their halogenated derivatives, although these compounds are generally resistant to biodegradation. nih.gov Aerobic bacteria from genera such as Sphingomonas, Pseudomonas, Burkholderia, and Ralstonia have been shown to degrade the basic dibenzofuran (B1670420) structure and some of its lower-chlorinated analogues. nih.govnih.gov The primary mechanism of aerobic degradation is initiated by dioxygenase enzymes. tandfonline.com These enzymes attack the aromatic ring, often at an angular position adjacent to the ether bridge, leading to ring cleavage and subsequent mineralization. nih.govtandfonline.com

For example, Ralstonia sp. strain SBUG 290 can cometabolically degrade dibenzofuran via lateral dioxygenation and meta-cleavage of the aromatic ring. nih.gov Bacteria capable of utilizing dibenzofuran as a sole carbon and energy source, such as Sphingomonas sp., typically initiate degradation through an angular dioxygenase attack at the 4 and 4a positions. nih.gov

Under anaerobic conditions, such as deep in sediments, a different process known as reductive dehalogenation can occur. nih.gov Halorespiring bacteria, including the genus Dehalococcoides, are implicated in removing halogen atoms from more highly halogenated compounds. nih.gov This process can transform higher brominated dibenzofurans into lower brominated congeners, which may then be susceptible to aerobic degradation. nih.gov While these studies provide a framework for the potential microbial breakdown of this compound, the rate and extent of degradation are expected to be slow due to the molecule's stability. ccme.ca

Microorganisms Involved in the Degradation of Dibenzofuran and its Halogenated Derivatives

| Microorganism Genus | Degradation Condition | Key Enzyme/Pathway | Source |

|---|---|---|---|

| Sphingomonas | Aerobic | Angular Dioxygenase | nih.gov |

| Pseudomonas | Aerobic | Dioxygenase | nih.gov |

| Burkholderia | Aerobic | Dioxygenase | nih.gov |

| Ralstonia | Aerobic (Cometabolism) | Lateral Dioxygenation | nih.gov |

| Dehalococcoides | Anaerobic | Reductive Dehalogenation | nih.gov |

When taken up by organisms, PBDFs like this compound can undergo biotransformation. These metabolic processes influence the compound's persistence, distribution, and toxicity within the organism. nih.gov Like other similar halogenated aromatic hydrocarbons, PBDFs are lipophilic and tend to accumulate in fatty tissues. epa.gov

Studies in mice with the closely related congener 2,3,7,8-tetrabromo-dibenzofuran (TeBDF) showed that the compound accumulated primarily in the liver. nih.gov The primary metabolic pathway identified for TeBDF and other studied dibenzofurans was hydroxylation, resulting in the formation of monohydroxylated metabolites. nih.gov This is considered a Phase I metabolic reaction, often mediated by cytochrome P450 (CYP) enzymes. researchgate.net These hydroxylated metabolites are more polar than the parent compound, which can facilitate their excretion from the body. researchgate.net

The persistence of these compounds in an organism is measured by their elimination half-life. A study in mice found that the hepatic elimination half-life of 2,3,7,8-TeBDF was approximately 8.8 days. nih.gov The elimination kinetics were found to be dependent on the specific bromine substitution pattern, with a pentabrominated dibenzofuran (1,2,3,7,8-PeBDF) showing a longer half-life of 13 days. nih.gov This suggests that this compound would also be metabolized and eliminated, though its specific kinetics may differ. The binding of these compounds to the aryl hydrocarbon receptor (AhR) is a key mechanism of action that can induce the expression of metabolic enzymes and mediate toxic effects. t3db.cat3db.ca

Hepatic Elimination Half-Times of Dibenzofurans in Mice

| Compound | Elimination Half-Time (days) | Source |

|---|---|---|

| 2,3,7,8-Tetrabromodibenzofuran (B3055897) (TeBDF) | 8.8 | nih.gov |

| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 13 | nih.gov |

| 2,3,7-Tribromo-8-chlorodibenzofuran (TrBCDF) | 5.6 | nih.gov |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 8.7 | nih.gov |

Advanced Analytical Methodologies for Polybrominated Dibenzofuran Quantification

Sample Collection and Preparation for Environmental and Biological Matrices (excluding human samples)

The initial and one of the most critical stages in the analysis of 1,2,3,4-Tetrabromo-dibenzofuran is the collection and preparation of samples from various matrices such as soil, sediment, and biological tissues (e.g., fish). inchem.orgnih.govepa.gov The primary objective of sample preparation is to extract the target analytes from the complex matrix and remove interfering compounds that could compromise the accuracy of the subsequent analysis. nih.gov

Several extraction techniques are employed to isolate PBDs from environmental and biological samples. The choice of method often depends on the sample matrix, with the goal of achieving high extraction efficiency for the target compounds.

Soxhlet Extraction: This is a classic and widely used technique for solid samples like soil, sediment, and tissues. epa.govepa.gov The sample is placed in a thimble and continuously extracted with a cycling solvent, such as a mixture of hexane (B92381) and acetone (B3395972) or toluene, for an extended period (e.g., 16 hours or more). epa.govepa.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE is a more modern and automated technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples. nih.govnih.govnih.govmdpi.comresearchgate.net This method significantly reduces extraction time and solvent consumption compared to traditional methods. nih.govmdpi.comresearchgate.net The instrumental setup involves placing the sample in a stainless steel cell, which is then heated and filled with a solvent under pressure. mdpi.com

Ultrasonic-Assisted Extraction (UAE): In this method, ultrasonic waves are used to enhance the extraction of analytes from the sample matrix into a solvent. researchgate.net Soil or sediment samples are typically mixed with a solvent like ethyl acetate (B1210297) and subjected to sonication. researchgate.net

The following table provides a comparative overview of these common extraction techniques.

| Feature | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) | Ultrasonic-Assisted Extraction (UAE) |

| Principle | Continuous extraction with a cycling solvent | Extraction with solvent at elevated temperature and pressure | Use of ultrasonic waves to enhance extraction |

| Typical Solvents | Hexane/acetone, Toluene epa.govepa.gov | Dichloromethane, Hexane/Dichloromethane nih.govresearchgate.net | Ethyl acetate researchgate.net |

| Extraction Time | Long (e.g., >16 hours) epa.govepa.gov | Short (e.g., <30 minutes) researchgate.net | Relatively short (e.g., 2x 15 minutes) researchgate.net |

| Solvent Consumption | High | Low to moderate nih.govmdpi.com | Low researchgate.net |

| Automation | Manual | Automated mdpi.comresearchgate.net | Semi-automated |

| Sample Types | Soil, sediment, tissue epa.govepa.gov | Soil, sediment, biological samples nih.govnih.govresearchgate.net | Soil, sediment researchgate.net |

Following extraction, the resulting extract is a complex mixture containing the target PBDs along with a large number of co-extracted interfering compounds such as lipids, humic acids, and other organic substances. nih.govcdc.gov A multi-step cleanup and fractionation procedure is therefore essential to isolate the PBDs into a clean fraction suitable for instrumental analysis.

A common and effective approach involves the use of multi-layer silica (B1680970) gel columns. nih.govresearchgate.netresearchgate.net These columns are packed with several layers of silica gel that have been chemically modified, for instance, with sulfuric acid and potassium hydroxide, to remove different types of interferences. nih.gov The extract, dissolved in a non-polar solvent like hexane, is passed through the column. The acidic and basic layers effectively remove oxidizable and polar compounds. lcms.cz

For further purification and fractionation, activated carbon chromatography is often employed. researchgate.netuliege.be This technique is particularly crucial for separating planar molecules like PBDs from non-planar compounds such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). researchgate.net The separation is based on the strong adsorption of planar compounds onto the carbon surface. The non-planar compounds are first eluted from the column with a solvent like a dichloromethane/hexane mixture. researchgate.net Subsequently, the planar PBDs are back-flushed from the column using a stronger solvent, typically toluene. researchgate.net

The table below outlines a typical multi-step cleanup and fractionation process.

| Step | Sorbent Material | Purpose | Eluting Solvents |

| 1. Acid Treatment | Concentrated Sulfuric Acid | Removal of lipids and bulk organic matter nih.govcdc.gov | N/A (liquid-liquid partitioning) |

| 2. Multi-layer Silica Gel Column | Acidic, basic, and neutral silica gel layers nih.govuliege.be | Removal of remaining polar interferences nih.govlcms.cz | Hexane, Dichloromethane/Hexane dioxin20xx.org |

| 3. Activated Carbon Column | Activated Carbon | Fractionation of planar (PBDs) from non-planar compounds (e.g., PBDEs) researchgate.net | Dichloromethane/Hexane (for non-planar fraction), Toluene (for planar fraction) researchgate.net |

A significant analytical challenge in the quantification of PBDs is the interference from PBDEs. researchgate.netnih.gov PBDEs are structurally similar to PBDs and are often present in environmental and biological samples at much higher concentrations. researchgate.net This can lead to co-elution during chromatographic analysis and potential misidentification.

One major issue is the potential for in-source transformation of PBDEs to PBDs within the hot injection port of a gas chromatograph. nih.gov This can artificially inflate the measured concentrations of PBDs. To mitigate this, analytical conditions must be carefully optimized, for example, by using lower injection temperatures. researchgate.net

The most effective strategy to overcome PBDE interference is through rigorous sample cleanup and fractionation. As described previously, activated carbon column chromatography is highly effective at separating the planar PBDs from the non-planar PBDEs before instrumental analysis. researchgate.net This separation is crucial for accurate quantification, especially when dealing with trace levels of PBDs in the presence of high concentrations of PBDEs. researchgate.net Additionally, the use of high-resolution mass spectrometry (HRMS) provides the necessary specificity to distinguish between PBDs and PBDEs based on their exact molecular masses, even if they are not perfectly separated chromatographically. nih.gov

Chromatographic Separation Techniques

Due to the complexity of PBDf congeners and the presence of numerous isomers, high-resolution chromatographic separation is a prerequisite for accurate quantification.

High-Resolution Gas Chromatography (HRGC), almost invariably coupled with High-Resolution Mass Spectrometry (HRMS), is the gold standard for the analysis of PBDs, including this compound. pops.intnih.govresearchgate.netepa.gov This technique offers the high resolving power necessary to separate the various PBDf congeners from each other and from other co-extracted compounds. nih.gov

The separation is achieved using long, narrow-bore capillary columns. researchgate.net Columns with a (5% phenyl)-dimethylpolysiloxane stationary phase (e.g., DB-5ms) are commonly used and provide good selectivity for a wide range of halogenated aromatic compounds. researchgate.net For particularly difficult separations, more polar columns may be employed. The use of shorter columns with thinner film coatings can be preferable to minimize the thermal degradation of the more sensitive, highly brominated congeners. researchgate.net The HRGC system is operated with a carefully optimized temperature program to achieve the best possible separation of the target analytes.

While HRGC-HRMS is the primary analytical tool, multi-dimensional liquid chromatography can be a powerful technique for sample cleanup and fractionation prior to final analysis. researchgate.netnih.gov A comprehensive two-dimensional HPLC (LCxLC) system can significantly enhance the separation of complex samples. researchgate.net

In the context of PBDf analysis, a 2D-HPLC system can be strategically employed to isolate the PBDf fraction from a highly complex extract. The first dimension separation might use a column that separates compounds based on one property (e.g., polarity), and fractions from this separation are then automatically transferred to a second, orthogonal column (e.g., one that separates based on shape or planarity, like a pentafluorophenyl (PFP) phase). researchgate.netphenomenex.com This approach can be highly effective in removing major interferences like PBDEs, resulting in a much cleaner sample for subsequent GC-HRMS analysis. rsc.org This pre-separation simplifies the final chromatogram and improves the reliability and accuracy of the quantification of trace-level compounds like this compound.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the cornerstone for the detection and quantification of this compound and other PBDFs due to its exceptional sensitivity and selectivity. researchgate.net When coupled with gas chromatography (GC), MS-based methods allow for the separation, identification, and measurement of individual PBDF congeners, even at trace concentrations found in complex environmental and biological matrices. thermofisher.comthermofisher.com The choice of mass spectrometric technique is critical and depends on the specific analytical requirements, such as the desired level of sensitivity, confirmation of identity, and the complexity of the sample matrix.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for the analysis of this compound. It is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This capability allows for the determination of an analyte's elemental composition, providing a high degree of confidence in its identification.

For PBDF analysis, HRMS, typically coupled with high-resolution gas chromatography (HRGC), is considered a definitive confirmatory method. epa.govnih.gov Its high resolving power enables the differentiation of target analytes from co-eluting matrix interferences that may have the same nominal mass but a different exact mass. This selectivity is crucial for accurate quantification at the low picogram-per-gram (pg/g) levels often encountered in environmental samples. epa.gov The technique is operated in the selected ion monitoring (SIM) mode, where the instrument is set to detect a few specific ions with very narrow mass windows, further enhancing sensitivity and selectivity. thermofisher.com In a study of human adipose tissue, HRGC/HRMS was used to identify and quantify various PBDF congeners, demonstrating its suitability for complex biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) and Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC/MS) is a widely used technique for the analysis of semi-volatile organic compounds like PBDFs. The gas chromatograph separates the different congeners based on their boiling points and polarity before they are introduced into the mass spectrometer for detection. nih.govnih.gov While single quadrupole GC-MS can be used, tandem mass spectrometry (GC-MS/MS) offers significantly enhanced selectivity and sensitivity, making it an increasingly popular alternative to HRMS. thermofisher.comwaters.com

GC-MS/MS instruments, most commonly triple quadrupole (QqQ) systems, operate by selecting a specific precursor ion in the first quadrupole, fragmenting it in the second (the collision cell), and then monitoring for a specific product ion in the third quadrupole. waters.comsrce.hr This process, known as multiple reaction monitoring (MRM), is highly specific and drastically reduces background noise, allowing for lower detection limits. waters.com The European Union has recognized GC-MS/MS as a valid confirmatory method for the analysis of related dioxin-like compounds. shimadzu.com The benefits of GC-MS/MS include high selectivity, sensitivity, and often lower operational costs and maintenance requirements compared to HRMS instruments. waters.com

| Parameter | Gas Chromatography (GC) | Mass Spectrometry (MS) |

| Column | Typically a nonpolar capillary column (e.g., DB-5ms) of 15-60 m length. thermofisher.comnih.gov | Mode |

| Injector | Split/splitless, operated at a high temperature (e.g., 260-280 °C). thermofisher.comwaters.com | Ionization |

| Carrier Gas | Helium at a constant flow rate. epa.gov | Precursor Ion |

| Oven Program | A temperature gradient is used to separate congeners (e.g., initial 120°C, ramped to 330°C). thermofisher.com | Product Ion(s) |

Table 1: Representative GC-MS/MS Parameters for PBDF Analysis.

Electron Capture Negative Ionization (ECNI) for Sensitivity

Electron Capture Negative Ionization (ECNI) is a soft ionization technique that provides exceptionally high sensitivity for electrophilic compounds, particularly those containing multiple halogen atoms like bromine. epa.govcdc.gov For PBDFs with four or more bromine atoms, such as this compound, GC/MS operated in ECNI mode can achieve extremely low detection limits. cdc.gov The technique works by capturing low-energy electrons to form negative ions, which are then detected by the mass spectrometer. Often, the most abundant ion detected is the bromide ion (m/z 79 and 81), which can be used for screening and quantification. researchgate.net

Despite its superior sensitivity, ECNI has notable limitations. It typically does not produce a molecular ion, which is critical for unambiguous compound identification. cdc.gov This makes it more of a highly sensitive detection method rather than a confirmatory one. Furthermore, ECNI is prone to interferences from other brominated compounds in the sample that can also produce bromide ions. cdc.gov The sensitivity of ECNI can also be significantly lower for PBDF congeners with fewer bromine atoms. nih.gov

Isotope Dilution Methods for Quantification

Isotope dilution is the benchmark method for achieving the highest accuracy and precision in the quantification of PBDFs. thermofisher.comwikipedia.org This technique involves adding a known quantity of an isotopically labeled analog of the target analyte, such as ¹³C₁₂-labeled this compound, to the sample prior to extraction and cleanup. dspsystems.euacs.org

This labeled compound serves as an internal standard that behaves almost identically to the native (unlabeled) analyte throughout the entire analytical procedure. Any losses of the analyte during sample preparation are mirrored by losses of the labeled standard. By measuring the ratio of the response of the native analyte to the response of the labeled standard in the final mass spectrometric analysis, the initial concentration of the analyte in the sample can be calculated with high accuracy. wikipedia.orgnih.gov This method effectively corrects for matrix effects and variations in instrument response, making it the preferred quantification technique for regulatory and research purposes. thermofisher.com The use of ¹³C₁₂-labeled PBDD/F and PBDE standards has been widely reported for the analysis of human and environmental samples. dspsystems.euacs.org

Automated Identification and Semi-Quantitation Databases for Congeners

The analysis of the full spectrum of 135 PBDF congeners is complicated by the limited availability of authentic analytical standards for every single congener. To address this, automated identification and semi-quantitation databases have been developed. shimadzu.com These systems utilize databases containing the mass spectra and gas chromatographic retention indices for a large number of compounds.

When an unknown peak is detected in a sample, the system can compare its mass spectrum and calculated retention index to the database entries for tentative identification. shimadzu.com For congeners lacking a commercial standard, semi-quantitation can be performed. This involves using the calibration curve of a structurally similar, commercially available standard (e.g., another tetrabromo-dibenzofuran isomer) to estimate the concentration of the unidentified congener. nih.gov While not as accurate as quantification using an identical standard, this approach provides valuable estimates of congener concentrations that would otherwise be unreported. shimadzu.comresearchgate.net

Challenges in Congener-Specific Determination and Quantification

Despite the advanced analytical methodologies available, the congener-specific determination of PBDFs, including this compound, presents significant challenges.

A primary difficulty is the co-elution of different isomers on conventional GC columns. researchgate.net Many of the 135 PBDF congeners have very similar physical and chemical properties, causing them to exit the GC column at nearly the same time. This makes it difficult for the mass spectrometer to distinguish and individually quantify them. For instance, separating the toxic 2,3,7,8-TeBDF from other tetrabromodibenzofuran isomers requires high-efficiency chromatography and high-resolution mass spectrometry. vulcanchem.com

Another major challenge is analytical interference , particularly from the much more abundant polybrominated diphenyl ethers (PBDEs). researchgate.netresearchgate.net PBDEs are structurally similar and can produce fragment ions in the mass spectrometer that have the same m/z as the molecular ions of PBDFs, leading to false positives or overestimated concentrations. researchgate.net Therefore, sample cleanup procedures must be robust enough to separate PBDFs from PBDEs before instrumental analysis. researchgate.net

Finally, the lack of certified reference materials and analytical standards for all PBDF congeners remains a significant hurdle. researchgate.netdiva-portal.org Without a standard for each congener, positive identification is tentative, and accurate quantification is impossible. Analysts must often rely on semi-quantification methods, which introduces a higher degree of uncertainty into the results. nih.gov

Quality Assurance and Quality Control (QA/QC) in PBDD/F Analysis

The accurate quantification of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDD/Fs), including specific congeners like this compound, is a complex analytical challenge. These compounds are typically present at trace levels in intricate environmental and biological matrices. pops.int The analysis is further complicated by the sensitivity of PBDD/Fs to photolysis and thermal degradation and the potential for interference from other polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs). researchgate.netresearchgate.net Consequently, a rigorous and comprehensive Quality Assurance and Quality Control (QA/QC) program is paramount to ensure the reliability, accuracy, and comparability of analytical data. researchgate.netepa.gov

Key components of a robust QA/QC protocol for PBDD/F analysis are modeled on established methods for similar persistent organic pollutants (POPs), such as those outlined by the U.S. Environmental Protection Agency (EPA). aaqr.orgwell-labs.com These protocols are essential for validating laboratory accuracy and precision. well-labs.com

Core QA/QC Procedures:

Method Blanks: The regular analysis of field and laboratory blanks (e.g., solvent or glassware blanks) is crucial in every analytical batch. aaqr.org This practice monitors for potential contamination introduced during sample collection, storage, extraction, and analysis, ensuring that reported concentrations are genuinely from the sample and not an artifact of the procedure. epa.gov

Isotopically Labeled Standards: The use of isotopically-labeled analogs of the target compounds is a cornerstone of modern PBDD/F analysis. epa.gov

Internal Standards: Known quantities of labeled compounds are added to every sample, blank, and quality control sample prior to extraction. epa.gov They are used to calculate the relative response factor and quantify the native analytes, correcting for variations in extraction efficiency and instrumental response. well-labs.com

Surrogate Standards: These are added to samples before extraction to monitor the efficiency of the entire sample preparation and analysis process for each individual sample. aaqr.org

Spiked Samples and Reference Materials: Analyzing blank samples spiked with known amounts of the target analytes (spiked blanks) or certified reference materials helps determine the method's accuracy and precision. aaqr.orgnih.gov Recovery percentages for these standards are expected to fall within strict, predefined limits. For instance, some analytical methods require recoveries to be within an acceptable range of 70–130%. aaqr.org

Instrumental Performance and Calibration: High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the standard technique for PBDD/F analysis. researchgate.netaaqr.org QA/QC for this instrumentation involves verifying mass resolution, calibration, and chromatographic separation. Defined identification criteria, such as ion abundance ratios and signal-to-noise ratios, must be met to confirm the presence of an analyte. epa.govaaqr.org The limit of detection (LOD) is often defined as a signal-to-noise ratio greater than 3, while the limit of quantification (LOQ) is set at a ratio greater than 10. aaqr.org

Control of Interferences: A critical QA/QC challenge in PBDD/F analysis is the potential interference from PBDEs, which are often present at much higher concentrations. researchgate.net Effective cleanup measures to separate PBDD/Fs from PBDEs are vital. researchgate.net Techniques using materials like active carbon or Florisil columns have been shown to be effective in this separation, preventing analytical artifacts and ensuring accurate quantification. researchgate.netresearchgate.net

The following tables provide examples of QA/QC parameters and results from studies analyzing PBDD/Fs in environmental samples.

Table 1: Example of Method Detection Limits and Recovery Criteria for PBDD/F Analysis

| Parameter | Description | Typical Value/Range |

| Method Detection Limit (MDL) | The minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. | 0.031–25.6 pg/g aaqr.org |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Defined as Signal-to-Noise ratio > 10 aaqr.org |

| Standard Recoveries | The percentage of the known amount of a spiked standard that is recovered by the analytical method. | 70–130% aaqr.org |

This table is interactive. Sort columns by clicking on the headers.

Table 2: Illustrative Concentrations of PBDD/Fs in Environmental Samples

| Matrix | Compound Group | Concentration (pg/g) | Toxic Equivalency (TEQ) (pg WHO₂₀₀₅-TEQ/g) |

| Indoor Dust | Σ₁₂ PBDD/Fs | 7,090 ± 4,680 | 37.8 ± 13.7 aaqr.org |

| Indoor PM₂.₅ | Σ₁₂ PBDD/Fs | 0.202 ± 0.200 (pg/m³) | 0.00650 ± 0.00340 (pg/m³) aaqr.org |

| Outdoor PM₂.₅ | Σ₁₂ PBDD/Fs | 0.163 ± 0.0951 (pg/m³) | 0.00469 ± 0.00101 (pg/m³) aaqr.org |

| U.S. Biosolids (Average) | PBDD/Fs | Not Reported | 162 nih.gov |

This table is interactive. Sort columns by clicking on the headers.

Mechanistic Biological Interactions of Polybrominated Dibenzofurans

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

The primary mechanism through which PBDD/Fs exert their biological effects is by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. researchgate.net This pathway is a central regulator of cellular responses to a wide range of environmental contaminants.

Polybrominated dibenzofurans, including congeners such as 1,2,3,4-Tetrabromo-dibenzofuran, are structurally similar to polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). researchgate.net This structural resemblance allows them to act as potent agonists for the Aryl Hydrocarbon Receptor (AhR). pops.int The binding process initiates a conformational change in the AhR, causing it to dissociate from chaperone proteins and translocate into the nucleus. Inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or aryl hydrocarbon response elements (AHREs) in the promoter regions of target genes. nih.gov This binding event initiates the transcription of a battery of genes, leading to various cellular responses. nih.gov Studies have demonstrated that 2,3,7,8-substituted PBDD/Fs, in particular, are potent AhR agonists. pops.int

The binding of PBDD/Fs to the AhR-ARNT complex and its subsequent interaction with DREs leads to the modulation of gene expression. A key target gene is Cytochrome P450 1A1 (CYP1A1). food.gov.uk The induction of CYP1A1 is a well-established biomarker for exposure to AhR agonists. usgs.gov The catalytic activity of the CYP1A1 enzyme is commonly measured using the 7-ethoxyresorufin-O-deethylase (EROD) assay. usgs.govwhoi.edu EROD activity describes the rate at which the CYP1A1 enzyme deethylates the substrate 7-ethoxyresorufin (B15458) to form the fluorescent product resorufin. usgs.gov Therefore, an increase in EROD activity is a direct indicator of AhR pathway activation and the induction of functional CYP1A1 enzyme. whoi.edu However, at very high concentrations of the inducing compound, EROD activity can decrease, a phenomenon attributed to the inhibition or inactivation of the enzyme's catalytic function. researchgate.netwhoi.edu

Research indicates that PBDD/Fs are generally as potent as their chlorinated counterparts (PCDD/Fs) in activating the AhR, although congener-specific differences are notable. researchgate.netresearchgate.net The relative potency (REP) of a compound to induce an AhR-mediated response is often compared to the benchmark compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Studies using human cell-based reporter gene assays (DR CALUX) have determined human-relevant REP values for a range of brominated and chlorinated congeners. researchgate.net These studies highlight that the potencies of PBDD/Fs and PCDD/Fs are often in the same range. researchgate.net

Table 1: Comparative Relative Potency (REP) of Selected PBDD/F and PCDD/F Congeners This table presents data from a study using a human liver cell-based DR human CALUX assay to determine the relative potency of different congeners compared to TCDD. Higher REP values indicate greater potency.

Toxicity Equivalency Factor (TEF) Concept for Dioxin-Like Compounds

The Toxicity Equivalency Factor (TEF) concept is a tool used for the risk assessment of complex mixtures of dioxin-like compounds. pops.int It expresses the toxicity of individual congeners in terms of an equivalent amount of the most toxic form, 2,3,7,8-TCDD, which is assigned a TEF of 1. oup.com The total toxic equivalency (TEQ) of a mixture is calculated by multiplying the concentration of each congener by its respective TEF and summing the results. pops.int

Historically, TEF schemes developed by the World Health Organization (WHO) focused on PCDD/Fs and dioxin-like polychlorinated biphenyls (PCBs). nih.gov However, the increasing detection of PBDD/Fs in the environment and biota raised concerns about their contribution to the total dioxin-like toxicity. researchgate.net In 2011, a joint WHO and United Nations Environment Programme (UNEP) expert panel evaluated the potential inclusion of brominated analogues into the TEF scheme. researchgate.netresearchgate.net

Based on the available mammalian relative potency data, the panel concluded that the potencies of PBDDs and PBDFs closely follow those of their chlorinated analogues, generally within one order of magnitude. researchgate.net Due to the limited specific database for the brominated compounds, the panel recommended the use of the same TEF values for the brominated congeners as for their chlorinated counterparts as an interim measure for human health risk assessment. nih.govresearchgate.net This decision acknowledges that PBDD/Fs can contribute significantly to the total TEQ in human exposure scenarios. researchgate.net

Table 2: WHO-2005 Toxic Equivalency Factors (TEFs) for Dioxin-like Compounds This table lists the TEF values for the most relevant chlorinated dioxins and dibenzofurans. Per WHO/UNEP recommendation, these TEF values are also applied as interim values for the corresponding polybrominated congeners.

Assessment of Relative Potency Values

The assessment of toxicity for polybrominated dibenzofurans (PBDFs) often involves determining their relative potency (REP) compared to the most toxic chlorinated dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a toxic equivalency factor (TEF) of 1.0. nih.govwa.gov This approach is based on the shared mechanism of toxicity, primarily mediated by the aryl hydrocarbon receptor (AhR). tandfonline.com

While a comprehensive database of REPs for all PBDF congeners is not available, studies have shown that, like their chlorinated counterparts, the most potent PBDFs are those with bromine atoms at the lateral 2, 3, 7, and 8 positions. pops.int Congeners without this specific substitution pattern are generally less potent. Specific REP values for 1,2,3,4-tetrabromodibenzofuran are not extensively documented in the available scientific literature. However, research on other PBDF congeners provides insight into the structure-potency relationship. For instance, in studies with female B6C3F1/N mice, brominated analogs were found to be more potent than their chlorinated analogs in suppressing the IgM antibody response. nih.gov The rank order of potency was determined to be TCDD > 2,3,7,8-tetrabromodibenzofuran (B3055897) (TBDF) > 2,3,4,7,8-pentabromodibenzofuran (B163883) (4PeBDF) > 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF)/2,3,4,7,8-pentachlorodibenzofuran (4PeCDF)/1,2,3,7,8-pentabromodibenzofuran (1PeBDF) > 1,2,3,7,8-pentachlorodibenzofuran (B131792) (1PeCDF). nih.govnih.gov

A 2011 expert consultation by the World Health Organization (WHO) and the United Nations Environment Programme (UNEP) recommended using the TEF values of chlorinated dioxins for their brominated analogues as an interim measure due to the limited mammalian in vivo data for PBDFs. nih.govnih.gov This recommendation is supported by findings that the REPs for PBDDs and PBDFs in mammals generally align with those of their chlorinated analogs within one order of magnitude. nih.gov

Table 1: Relative Potency (REP) Values of Selected Polybrominated Dibenzofurans (PBDFs) from Various Studies

| Compound | Assay/Endpoint | Organism/Cell Line | REP Value (relative to TCDD) |

| 1,2,3,4-Tetrabromodibenzofuran | Data not available | Data not available | Data not available |

| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | IgM Antibody Response (ED50) | B6C3F1/N Mice | > TCDF/4PeCDF/1PeBDF |

| 1,2,3,7,8-Pentabromodibenzofuran (1PeBDF) | IgM Antibody Response (ED50) | B6C3F1/N Mice | Equivalent to TCDF/4PeCDF |

| 2,3,4,7,8-Pentabromodibenzofuran (4PeBDF) | IgM Antibody Response (ED50) | B6C3F1/N Mice | > TCDF/4PeCDF/1PeBDF |

| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | Early-life stage toxicity (LC20) | Japanese medaka (Oryzias latipes) | 0.92 (egg concentration basis) |

| 1,2,3,7,8-Pentabromodibenzofuran (1PeBDF) | Early-life stage toxicity (LC20) | Japanese medaka (Oryzias latipes) | 0.19 (egg concentration basis) |

| 2,3,4,7,8-Pentabromodibenzofuran (4PeBDF) | Early-life stage toxicity (LC20) | Japanese medaka (Oryzias latipes) | 0.55 (egg concentration basis) |

| Note: This table is generated based on available data for illustrative purposes and does not represent a comprehensive list of all REP values. REP values can vary significantly based on the endpoint, species, and study design. The potency ranking from the mouse study was TCDD>TBDF>4PeBDF>TCDF/4PeCDF/1PeBDF>1PeCDF. nih.govnih.govehime-u.ac.jp |

In Vitro and In Vivo Mechanistic Studies (excluding human data)

The mechanistic actions of polybrominated dibenzofurans, including by inference 1,2,3,4-tetrabromodibenzofuran, are understood to be primarily mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. tandfonline.commdpi.com Most, if not all, toxic effects of dioxin-like compounds are initiated by binding to the AhR. mdpi.com This binding event causes the receptor to translocate to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to altered expression of a wide array of genes. mdpi.com

While specific studies on the 1,2,3,4-TBDD isomer are scarce, research on other PBDFs provides a framework for its likely biological activity. The potency of AhR activation is highly dependent on the congener's structure, with lateral 2,3,7,8-substituted congeners being the most active. pops.int

Animal Model Investigations: In vivo studies in animal models have demonstrated that 2,3,7,8-substituted PBDFs elicit a spectrum of toxic effects similar to TCDD. nih.gov In rodents, exposure to 2,3,7,8-tetrabromodibenzo-p-dioxin (B1210597) (TBDD) and related furans results in effects on the thymus, liver, and body weight. nih.gov

Teratogenicity studies in C57BL/6N mice have shown that compounds like 2,3,7,8-TBDF, 1,2,3,7,8-PeBDF, and 2,3,4,7,8-PeBDF can induce hydronephrosis and cleft palate. nih.gov All tested compounds produced hydronephrosis at doses lower than those causing cleft palate. nih.gov Furthermore, studies in B6C3F1/N mice demonstrated that several 2,3,7,8-substituted PBDFs suppress the IgM antibody response, indicating immunotoxicity. nih.govnih.gov

Cellular Investigations: In vitro experiments using rat hepatoma cells have shown that brominated dioxins and furans are potent inducers of hepatic enzymes, including aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD). pops.intresearchgate.net This enzyme induction is a classic response to AhR activation. pops.int The induction potency varies significantly among different congeners, depending on their chemical structure. inchem.org Studies using DR-CALUX (Dioxin-Responsive Chemical-Activated Luciferase) bioassays in both rat and human cell lines have confirmed that PBDFs are potent activators of the AhR, with potencies often comparable to their chlorinated analogs. researchgate.netresearchgate.net

Table 2: Summary of In Vivo Effects of Selected PBDFs in Animal Models (excluding human data)

| Compound | Animal Model | Observed Effects | Reference |

| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | C57BL/6N Mice | Hydronephrosis, Cleft Palate, Increased Fetal Weight | nih.gov |

| 1,2,3,7,8-Pentabromodibenzofuran (1PeBDF) | C57BL/6N Mice | Hydronephrosis, Cleft Palate | nih.gov |

| 2,3,4,7,8-Pentabromodibenzofuran (4PeBDF) | C57BL/6N Mice | Hydronephrosis, Cleft Palate | nih.gov |

| Various 2,3,7,8-substituted PBDFs | B6C3F1/N Mice | Suppression of IgM antibody response, Upregulation of Phase I xenobiotic metabolizing enzyme (XME) genes, Altered leukocyte populations | nih.govnih.gov |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | Rodents | Thymic atrophy, Body weight loss, Hepatotoxicity, Hydronephrosis, Cleft palate | nih.gov |

The toxicokinetics—absorption, distribution, metabolism, and excretion—of polybrominated dibenzofurans are crucial for understanding their biological persistence and toxicity. Available information indicates that their properties are comparable to chlorinated congeners, although the database for PBDFs remains limited. nih.gov

Distribution and Accumulation: Studies in C57BL/6J mice exposed orally to various dibenzofurans showed that 2,3,7,8-substituted congeners, such as 2,3,7,8-TeBDF and 1,2,3,7,8-PeBDF, accumulate substantially in the liver. nih.gov The liver is a primary storage tissue for these compounds in rodents, which is consistent with the behavior of their chlorinated analogs. nih.gov The substitution pattern is critical for this retention. nih.gov

Metabolism and Excretion: The metabolism of PBDFs is a key determinant of their biological half-life. The position of the bromine atoms significantly influences the rate of metabolism. A study in mice demonstrated that a non-2,3,7,8-substituted congener, 2,3,8-tribromodibenzofuran (B1345176) (TrBDF), was rapidly metabolized and had extremely low retention in the liver. nih.gov This contrasts sharply with the 2,3,7,8-substituted congeners, which were eliminated much more slowly. nih.gov This suggests that 1,2,3,4-tetrabromodibenzofuran, which lacks the 2,3,7,8-substitution pattern, may also be more susceptible to rapid metabolism and elimination.

The primary metabolic pathway for the studied dibenzofurans in mice was found to be monohydroxylation. nih.gov However, this pathway contributed significantly to the hepatic elimination only for the rapidly cleared TrBDF, indicating that for persistent 2,3,7,8-substituted congeners, metabolism is a very slow process. nih.gov It has been noted that the weaker carbon-bromine bond, compared to the carbon-chlorine bond, does not necessarily lead to more rapid elimination of the persistent brominated congeners in experimental animals. nih.gov The slow elimination of some PBDFs suggests their potential for bioaccumulation. nih.gov

Table 3: Toxicokinetic Characteristics of Selected Dibenzofurans in Mice (excluding human data)

| Compound | Substitution Pattern | Key Toxicokinetic Findings | Reference |

| 1,2,3,4-Tetrabromodibenzofuran | Non-2,3,7,8 | Data not available; likely rapid metabolism based on data from other non-2,3,7,8 congeners. | |

| 2,3,8-Tribromodibenzofuran (TrBDF) | Non-2,3,7,8 | Rapid metabolism; extremely low retention in the liver. | nih.gov |

| 2,3,7,8-Tetrabromodibenzofuran (TeBDF) | 2,3,7,8 | Substantial accumulation in the liver; slow elimination. Metabolized to monohydroxylated products. | nih.gov |

| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 2,3,7,8 | Substantial accumulation in the liver; slow elimination. Metabolized to monohydroxylated products. | nih.gov |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 2,3,7,8 | High uptake ratio; major accumulation in the liver. Used as a benchmark for persistence. | nih.gov |

Computational Chemistry Approaches in Polybrominated Dibenzofuran Research

Density Functional Theory (DFT) Calculations for Formation Mechanisms

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure of molecules, making it highly suitable for studying reaction mechanisms. In the context of PBDFs, DFT calculations have been instrumental in elucidating their formation pathways, particularly from the photolysis of polybrominated diphenyl ethers (PBDEs).

Research has shown that PBDFs are significant byproducts of PBDE photolysis. The process typically begins with the dissociation of a carbon-bromine bond on an ortho-position of the PBDE molecule, which generates an aryl radical. This radical can then undergo one of two competing reactions: an intramolecular cyclization to form a PBDF, or a hydrogen abstraction from a hydrogen donor (like a solvent molecule) to form a less-brominated PBDE.

DFT calculations have been employed to quantitatively explain the experimental outcomes of these competing reactions. By calculating the rate constants for both the cyclization and hydrogen abstraction pathways, researchers can predict the likelihood of PBDF formation under various environmental conditions. For instance, a study using 2,4,4'-tribromodiphenyl ether (BDE-28) as a model compound demonstrated that DFT calculations could successfully account for the observed ratios of PBDF formation in different solvents. The calculations revealed that the hydrogen-donating ability of the surrounding medium is a critical factor controlling which reaction pathway is favored.

Key Findings from DFT Studies on PBDF Formation:

| Finding | Implication | Source |

| The photolysis of PBDEs proceeds via an aryl radical intermediate. | This is the crucial first step leading to either PBDF formation or debromination. | |

| Two competing pathways exist: intramolecular cyclization and hydrogen abstraction. | The balance between these two reactions determines the yield of toxic PBDFs. | |

| DFT can be used to calculate the rate constants for these competing reactions. | This allows for a quantitative prediction of PBDF formation in different environments. | |

| The hydrogen donation ability of the solvent controls the reaction bias. | Water was found to promote the most significant generation of PBDFs, while organic solvents with good hydrogen-donating ability inhibit PBDF formation. |

These theoretical insights are crucial for understanding the sources and formation mechanisms of PBDFs in the environment.

Molecular Dynamics Simulations for Environmental Fate Modeling

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly valuable for modeling the environmental fate and transport of persistent organic pollutants like PBDFs. MD simulations can provide detailed information about how these compounds interact with different environmental compartments such as water, soil, and sediments.

One area where MD simulations have been applied is in understanding the behavior of PBDEs, the precursors to PBDFs, in soil-washing solutions. In a study investigating the photolysis of BDE-28 in various surfactant solutions, MD simulations were used to model the motion and location of the BDE-28 molecule within surfactant micelles. This information is critical because the local environment of the molecule can significantly influence its degradation pathways and the potential for forming PBDFs.

While direct MD simulation studies on the environmental fate of 1,2,3,4-tetrabromodibenzofuran are not readily found, the methodologies applied to its precursors and related chlorinated compounds (PCDDs/PCDFs) are highly relevant. Fugacity-based multimedia environmental fate models, which can be informed by computationally derived properties, have been used to study the environmental distribution and profile transformation of PCDD/Fs. These models show that major mass fluxes of these compounds are to soil and water, with degradation occurring primarily in soil and sediment. Such models, when parameterized for PBDFs, could predict the long-term environmental behavior of congeners like 1,2,3,4-tetrabromodibenzofuran. The mobility and partitioning of these pollutants are influenced by environmental parameters like temperature, pH, and organic matter content, as well as the intrinsic chemical properties of the substance.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. For toxic compounds like PBDFs, QSAR models are invaluable for predicting their potential toxicity without the need for extensive animal testing. These models are built by correlating calculated molecular descriptors (e.g., electronic properties, hydrophobicity, molecular shape) with experimentally determined biological activities, such as binding affinity to the aryl hydrocarbon receptor (AhR).

The toxicity of many PBDFs, like their chlorinated counterparts, is mediated through binding to the AhR. QSAR studies have been successfully developed for polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), and these models provide a strong basis for understanding PBDFs. For example, QSAR models using quantum chemical descriptors have shown good predictive capabilities for the biological toxicity of PCDD/Fs. These studies suggest that quantum chemical properties of the pollutants govern their binding affinity to the AhR.

A study using the Minimal Steric/Topologic Difference (MTD) method developed QSARs for the dioxin-type activity of a series of up to 70 polychlorinated and polybrominated derivatives of dibenzo-p-dioxin (B167043), dibenzofuran (B1670420), and biphenyl (B1667301). This work achieved high correlation coefficients (r = 0.8 to 0.9), indicating a strong predictive ability for activities like hepatic cytosol receptor binding. Furthermore, 3D-QSAR models have been constructed to evaluate various human toxicity endpoints for polybrominated biphenyls (PBBs) and their transformation products, which include PBDFs. One such study noted that PBDFs exhibited the strongest skin irritation potential among the studied byproducts.

Example QSAR Model Parameters for Dioxin-like Compounds:

| Model Type | Compound Class | Endpoints Predicted | Key Descriptors | Source |

| Partial Least Squares (PLS) | PCDDs/PCDFs | Toxicity (binding to AhR) | Quantum chemical descriptors | |

| Minimal Steric/Topologic Difference (MTD) | Polyhalogenated Dioxins, Dibenzofurans, Biphenyls | General toxicity, AhR binding, AHH induction | Molecular mechanics-derived conformations | |

| 3D-QSAR | PBBs and transformation products (including PBDFs) | Carcinogenicity, developmental toxicity, skin irritation | Not specified |

These modeling approaches are essential for risk assessment, allowing for the screening of large numbers of PBDF congeners, including 1,2,3,4-tetrabromodibenzofuran, to prioritize them for further toxicological evaluation.

Synthesis and Derivatization Approaches for Dibenzofuran Structures

General Synthetic Routes to Dibenzofurans

The construction of the dibenzofuran (B1670420) skeleton can be achieved through several key bond-forming strategies. These methods often involve the formation of a carbon-carbon or carbon-oxygen bond to complete the central furan (B31954) ring.

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of dibenzofurans, offering high efficiency and functional group tolerance. nih.govacs.orgresearchgate.net One common approach involves the intramolecular C-H activation/C-O cyclization of diaryl ethers. nih.govresearchgate.net This method can be catalyzed by a Pd(0)/Pd(II) system, often using air as the oxidant. nih.govresearchgate.net The turnover-limiting step in this process has been identified as the C-O reductive elimination rather than the C-H activation step. nih.govresearchgate.net

Another strategy utilizes the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. acs.org This reaction can be efficiently catalyzed by palladium acetate (B1210297) in refluxing ethanol, avoiding the need for a base and providing good to excellent yields of the corresponding dibenzofurans. acs.org The proposed mechanism for this transformation involves the in situ formation of a Pd(0) species, which then undergoes oxidative addition to the diazonium salt, followed by C-H activation and reductive elimination to furnish the dibenzofuran product. acs.org Furthermore, the synthesis of dibenzofurans from o-iododiaryl ethers can be achieved using a reusable Pd/C catalyst under ligand-free conditions. chemicalbook.com

A one-pot protocol has also been developed, which combines a Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling for the rapid construction of dibenzofuran motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. smolecule.comnih.gov

The Ullmann condensation is a classic and effective method for the formation of the ether linkage in dibenzofuran synthesis. This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. In the context of dibenzofuran synthesis, an intramolecular Ullmann-type reaction of a 2-hydroxy-2'-halobiphenyl derivative is a key strategy.

This approach has been successfully employed in the synthesis of naturally occurring dibenzofurans. For instance, the synthesis of didymic acid and melacarpic acid, both lichen-derived dibenzofurans, utilized an intramolecular Ullmann coupling of appropriately substituted diaryl ethers as a crucial step. ekb.egmdpi.com Similarly, the synthesis of isodidymic acid was achieved through the intramolecular Ullmann coupling of a methyl 3-iodo-4-(2′-iodo-5′-methoxy-3′-pentylphenoxy)-6-methoxy-2-propylbenzoate intermediate. diva-portal.org

A novel one-pot method has been developed that combines a palladium-catalyzed cross-coupling/aromatization with a copper-catalyzed Ullmann coupling to construct the dibenzofuran framework from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. smolecule.comnih.gov

Domino reactions, where a sequence of transformations occurs in a single pot without the isolation of intermediates, offer an efficient route to complex molecules like dibenzofurans. One such powerful strategy is the domino twofold Heck/6π-electrocyclization reaction. smolecule.comnih.govdiva-portal.org

This approach has been successfully applied to the synthesis of functionalized dibenzofurans starting from 2,3-di- and 2,3,5-tribromobenzofuran. smolecule.com The reaction of these brominated benzofurans with various acrylates, catalyzed by a palladium acetate/SPhos system, leads to the formation of dihydrodibenzofurans. These intermediates can then be dehydrogenated, for instance with Pd/C, to yield the corresponding aromatic dibenzofurans. smolecule.com In some cases, when using reactants like acrylonitrile (B1666552) or styrenes, the reaction proceeds directly to the fully aromatized dibenzofuran in a single step. smolecule.com

The core of this methodology lies in the initial twofold Heck reaction, which introduces two alkenyl groups onto the starting brominated benzofuran. The resulting intermediate then undergoes a 6π-electrocyclization, a thermally or photochemically induced pericyclic reaction, to form the central furan ring of the dibenzofuran system.

An alternative and straightforward pathway to dibenzofuran derivatives involves the rearrangement of spirodihydrocoumarins. pops.int This method provides access to hexahydrodibenzofurans. pops.int The interconversion of a spirodihydrocoumarin epoxide to the dibenzofuran structure has been utilized for the synthesis of various dibenzofuran compounds. researchgate.net

Nucleophilic attack pathways can also be employed in the synthesis of dibenzofuran derivatives. One such method involves the regioselective nucleophilic attack of primary or secondary amines on a spirodihydrocoumarin, which leads to the opening of the lactone ring. This generates a phenoxide ion that subsequently attacks an oxirane, resulting in the formation of a dihydro-dibenzofuran structure. acs.org

Another approach involves the cyclization of 2-halo-2′-hydroxybiphenyls under basic conditions, which is essentially a nucleophilic substitution reaction. While simple examples may require high temperatures and pressure, the use of a better leaving group or activation of the ring with other electron-withdrawing groups allows the cyclization to proceed under milder conditions. researchgate.net

Specific Synthesis of Brominated Dibenzofurans

The synthesis of specifically brominated dibenzofurans, such as 1,2,3,4-Tetrabromo-dibenzofuran, presents unique challenges in controlling the regioselectivity of the bromination reaction.

The direct bromination of dibenzofuran often leads to a mixture of products, with substitution occurring at the more activated positions (2, 3, 7, and 8). For instance, the bromination of dibenzofuran in the presence of an iron catalyst has been shown to produce 1,2,7,8- and 2,3,7,8-tetrabromodibenzofurans. clockss.org

The de novo synthesis of polybrominated dibenzofurans (PBDD/Fs) has been studied in laboratory experiments using model mixtures of active carbon and copper(II) bromide. acs.org These experiments demonstrated the formation of brominated furans at temperatures between 300 and 500 °C, with the degree of bromination increasing with temperature. acs.orgresearchgate.net

The formation of various tetrabromodibenzofuran isomers has been observed in the pyrolysis of polybrominated biphenyl (B1667301) fire retardants, but this does not represent a controlled synthetic method for a specific isomer like this compound. nih.gov

Due to the lack of specific published synthetic routes for this compound, a detailed, research-backed procedure cannot be provided at this time. The synthesis would likely require a multi-step approach starting from a pre-functionalized precursor to ensure the desired 1,2,3,4-substitution pattern, rather than relying on the direct bromination of the parent dibenzofuran.

Data Tables

Table 1: General Synthetic Routes to Dibenzofurans

| Synthetic Method | Key Features | Typical Catalysts/Reagents | Reference(s) |

| Palladium-Catalyzed Cyclization | High efficiency, good functional group tolerance. | Pd(OAc)₂, Pd/C, Pd(0)/Pd(II) systems, air (as oxidant). | nih.govacs.orgresearchgate.netchemicalbook.com |

| Ullmann Coupling | Classic method for ether linkage formation. | Copper catalysts, base. | smolecule.comnih.govekb.egmdpi.comdiva-portal.org |

| Domino Heck/6π-Electrocyclization | Efficient one-pot synthesis of complex structures. | Pd(OAc)₂, SPhos, Pd/C. | smolecule.comnih.govdiva-portal.org |

| Rearrangement of Spirodihydrocoumarins | Straightforward route to hexahydrodibenzofurans. | Acid or base catalysts. | pops.intresearchgate.net |

| Nucleophilic Attack Pathways | Utilizes nucleophilic addition to form the furan ring. | Amines, bases. | acs.orgresearchgate.net |

Regulatory Frameworks and Environmental Monitoring of Polybrominated Dibenzofurans

International Conventions and Agreements (e.g., Stockholm Convention)

Global efforts to control persistent organic pollutants (POPs) are spearheaded by the Stockholm Convention, a multilateral treaty aimed at protecting human health and the environment from chemicals that remain intact for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. rsc.org

Polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) have been nominated for inclusion as Persistent Organic Pollutants (POPs) under the Stockholm Convention. aaqr.orgpops.int In May 2024, Switzerland submitted a proposal to list polyhalogenated dibenzo-p-dioxins and dibenzofurans, which includes PBDDs, PBDFs, and mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs), in Annex C of the Convention. reach24h.com This annex addresses the unintentional production of POPs. The proposal excludes polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) as they are already listed. rsc.orgnih.gov

The proposal is based on evidence that PBDD/Fs meet the screening criteria for POPs, including persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. rsc.org These compounds are known to be unintentionally formed during thermal processes, especially when materials containing brominated flame retardants (BFRs) or other brominated aromatic compounds are heated or burned. rsc.orgjscimedcentral.com

The POPs Review Committee (POPRC), the technical scientific body of the Stockholm Convention, has reviewed the proposal. nih.gov At its twentieth meeting in September 2024, the committee concluded that PBDD/Fs and PBCDD/Fs fulfill the screening criteria specified in Annex D of the Convention and decided to prepare a draft risk profile for further evaluation. nih.gov The European Union has expressed support for this proposal. pops.int The process involves public consultations to gather further information on the risks and potential regulatory measures. jscimedcentral.com

National and Regional Regulatory Initiatives (e.g., EU, EPA, Canada, China)

Several countries and regions have implemented regulations that directly or indirectly address the control and monitoring of PBDFs.

National and regional authorities have established monitoring requirements for emissions of PBDD/Fs from key industrial sources.

European Union (EU): The EU has specific requirements for monitoring PBDD/F emissions. Under the Best Available Techniques (BAT) Reference Document for Waste Incineration, emissions to air of PBDD/Fs from waste incineration plants must be monitored at least once every six months. pops.intkmtindustrial.com This monitoring is particularly required for facilities that incinerate waste containing brominated flame retardants. pops.int Studies have been conducted to monitor emissions from various industrial sources, such as cement plants that co-process waste, to better understand the emission patterns of PBDD/Fs. core.ac.ukepa.gov

United States (EPA): The U.S. Environmental Protection Agency (EPA) has developed analytical methods, such as EPA Method 1613, for the determination of chlorinated and brominated dioxins and furans in various matrices, which can be applied to emissions monitoring. core.ac.uk Regulations under the Toxic Substances Control Act (TSCA) address testing and reporting requirements for certain chemical substances that may be contaminated with halogenated dibenzodioxins and dibenzofurans. ecfr.gov While specific emission limits for PBDD/Fs are not as explicitly defined as for their chlorinated counterparts, the EPA's focus on dioxin-like compounds and the development of monitoring protocols indicate a framework for their assessment. nih.govecfr.gov

China: China has been actively monitoring and researching PBDD/F emissions, particularly from the electronic waste (e-waste) recycling sector, which is a significant source. rsc.orgnih.gov Studies in areas with extensive e-waste dismantling have reported high levels of PBDD/Fs in the air, prompting regulatory attention. nih.gov While national emission standards specifically for PBDD/Fs from all industrial sectors are still evolving, there are stringent regulations on the management of hazardous chemicals and waste, which indirectly control PBDD/F releases. enviliance.com

A primary strategy to control the unintentional formation of PBDFs is to regulate their precursors, particularly brominated flame retardants (BFRs).

European Union (EU): The EU has implemented strict restrictions on the use of several BFRs, including polybrominated diphenyl ethers (PBDEs), under the Restriction of Hazardous Substances (RoHS) Directive and the POPs Regulation (EU) 2019/1021. epa.gov By limiting the presence of these precursors in products, the potential for subsequent PBDD/F formation during recycling and incineration is reduced. diva-portal.org

Canada: The Canadian government has taken action to prohibit or restrict the manufacture, use, sale, and import of several BFRs, including PBDEs and hexabromocyclododecane (HBCD), under the Prohibition of Certain Toxic Substances Regulations, 2022. pops.intgovinfo.gov These measures are aimed at reducing the presence of these substances in the Canadian environment. govinfo.gov

United States (EPA): The EPA has taken regulatory actions on certain BFRs under the TSCA. For example, there are regulations concerning persistent, bioaccumulative, and toxic chemicals that include specific BFRs. ecfr.gov The focus has often been on restricting the use of these chemicals in products to minimize environmental and human exposure.

China: China has also implemented regulations that restrict hazardous substances in electrical and electronic products, in line with international standards like the EU RoHS. reach24h.com This includes limits on certain BFRs. reach24h.comresearchgate.net As a major producer and user of BFRs, China has been developing a framework to manage these chemicals and their environmental impact. jscimedcentral.comkmtindustrial.com

Environmental Monitoring Programs and Data

Monitoring programs provide crucial data on the levels and distribution of PBDFs in the environment. However, data for specific congeners like 1,2,3,4-Tetrabromodibenzofuran are often limited, with most studies reporting on the total PBDD/Fs or a select group of toxicologically relevant congeners. pops.int

Ambient air monitoring is a key component of assessing environmental contamination by PBDFs. These programs help to identify sources and evaluate the effectiveness of regulatory measures.

Data from various ambient air monitoring studies have shown the presence of PBDD/Fs in both urban and suburban areas, often linked to industrial activities and waste processing.

| Location | PBDD/F Concentration Range (fg m⁻³) | Key Findings |

| Beijing, China (Suburban) | 1171–2424 | PBDD/Fs were mainly found in the particulate phase (~90%). Higher brominated PBDFs were the dominant congeners. aaqr.org |

| Guangzhou, China | 36–51 pg m⁻² day⁻¹ (deposition flux) | Deposition fluxes were higher in the wet season. E-waste recycling and industrial incinerators were identified as possible sources. rsc.org |

| Taizhou, China (E-waste recycling area) | 0.18–0.22 pg WHO-TEQ m⁻³ | Concentrations have declined since 2005 due to regulations but remain higher than in Europe and North America. rsc.orgnih.gov |

| Gymnasiums (Indoor and Outdoor PM2.5) | Indoor: 0.00650 pg WHO2005-TEQ m⁻³; Outdoor: 0.00469 pg WHO2005-TEQ m⁻³ | Indoor levels of PM2.5-bound PBDD/Fs were slightly higher than outdoor levels, suggesting indoor sources. ecfr.gov |

These studies highlight that while PBDD/Fs are ubiquitous in the monitored environments, their concentrations can vary significantly depending on the proximity to emission sources. The congener profiles can sometimes provide clues to the origin of the contamination. pops.int For instance, the dominance of highly brominated furans is often linked to the use and degradation of commercial PBDE mixtures. aaqr.org

Water, Sediment, and Soil Monitoring

The environmental monitoring of PBDFs, including tetrabrominated congeners, is a critical component of assessing contamination from sources such as industrial emissions, the use and disposal of brominated flame retardants (BFRs), and the incineration of waste containing these products. pops.intservice.gov.uk PBDFs are known for their persistence and tendency to adsorb to particulate matter, making water, sediment, and soil key matrices for environmental assessment. environment-agency.gov.ukinchem.org

Sediment and Soil Monitoring: Sediments are a primary sink for hydrophobic contaminants like PBDFs. inchem.orgpops.int Monitoring sediment provides a long-term record of pollution in aquatic systems. Studies have detected various PBDF congeners in marine and river sediments, often in areas impacted by industrial activity or waste disposal. pops.intenv.go.jp For instance, sediment cores from Tokyo Bay showed that PBDF concentrations increased significantly after the 1960s, correlating with industrial growth. pops.int

Soil contamination with PBDFs can occur through atmospheric deposition from incinerators and industrial sites, or the application of sewage sludge to land. pops.intnih.gov Like sediments, soils act as a reservoir for these persistent compounds. ccme.ca Regulatory frameworks, such as Canada's Soil Quality Guidelines for polychlorinated dibenzo-p-dioxins and -furans (PCDD/Fs), provide a model for how PBDFs could be managed, often setting guideline values in nanograms of toxic equivalents per kilogram (ng TEQ/kg) of soil. ccme.ca However, monitoring data for specific PBDF congeners in soil remains sparse.

The table below summarizes findings on PBDF concentrations in environmental matrices from various studies. It is important to note the absence of specific data for 1,2,3,4-Tetrabromo-dibenzofuran.